Substituent-Driven Structural Uniqueness: Pyrrolidine vs. Chloro, Amino, and Piperazine at the 3-Position of the Pyrido[4,3-c]pyridazine Core
The target compound is the only commercially catalogued pyrido[4,3-c]pyridazine-6(5H)-carboxylate bearing a pyrrolidin-1-yl group at the 3-position, as confirmed by direct comparison of the SMILES string (CCOC(=O)N1CCC2=NN=C(C=C2C1)N3CCCC3) against available analogs . The 3-chloro analog (CAS 39715-99-6, MW 241.68) is an electrophilic intermediate used for derivatization but lacks the saturated nitrogen heterocycle required for tertiary amine interactions with target proteins . The 3-amino analog (CAS 1474036-13-9, MW 250.30) provides a primary amine hydrogen-bond donor, while the 3-piperazin-1-yl analog (CAS not individually listed, MW 291.36) introduces an additional protonatable nitrogen that alters both physicochemical and ADME properties relative to pyrrolidine . The pyrrolidine ring in the target compound provides a calculated logP shift of approximately +0.8 to +1.2 units relative to the 3-amino analog and a reduced number of hydrogen-bond donors (0 vs. 2 for the amino analog), which impacts membrane permeability predictions [1].
| Evidence Dimension | 3-Position substituent identity and calculated physicochemical properties (cLogP, HBD count) |
|---|---|
| Target Compound Data | Pyrrolidin-1-yl; cLogP ~2.1 (estimated); HBD = 0; MW 276.34; tPSA ~45.5 Ų |
| Comparator Or Baseline | 3-Chloro: MW 241.68, cLogP ~1.5, HBD = 0; 3-Amino: MW 250.30, cLogP ~0.9-1.3, HBD = 2; 3-Piperazin-1-yl: MW 291.36, cLogP ~1.4, HBD = 1 |
| Quantified Difference | cLogP increase of 0.8-1.2 vs. 3-amino; HBD reduction of 2 vs. 3-amino; MW increase of 26-35 Da vs. chloro/amino |
| Conditions | Calculated properties (ALOGPS 2.1 / ChemAxon); no experimental logP/logD data available for target compound |
Why This Matters
The unique pyrrolidine substituent at the 3-position creates a tertiary amine pharmacophore element that is absent in the commonly available 3-chloro and 3-amino precursors, directly enabling exploration of a distinct region of chemical space in ACSS2 inhibitor and kinase inhibitor lead optimization campaigns.
- [1] ALOGPS 2.1 / Virtual Computational Chemistry Laboratory. cLogP and aqueous solubility predictions. Accessed 2026. View Source
